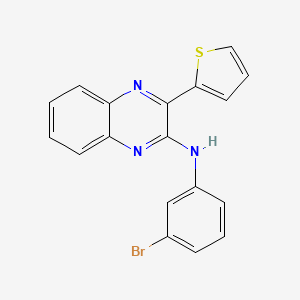
4-(Phenylsulfanyl)octan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfanyl)octan-1-OL is an organic compound that belongs to the class of alcohols It features a phenylsulfanyl group attached to an octan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)octan-1-OL typically involves the reaction of octan-1-ol with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where octan-1-ol reacts with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)octan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces thiols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Phenylsulfanyl)octan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)octan-1-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: Shares the phenylsulfanyl group but has a shorter carbon chain.
Octan-1-ol: Lacks the phenylsulfanyl group but has a similar carbon chain length.
Phenylsulfanyl ethanol: Has a similar functional group but a different carbon chain length.
Uniqueness
4-(Phenylsulfanyl)octan-1-OL is unique due to its specific combination of a phenylsulfanyl group and an octan-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
525599-36-4 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-phenylsulfanyloctan-1-ol |
InChI |
InChI=1S/C14H22OS/c1-2-3-8-13(11-7-12-15)16-14-9-5-4-6-10-14/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3 |
InChI Key |
IZCVQPMHJRGCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


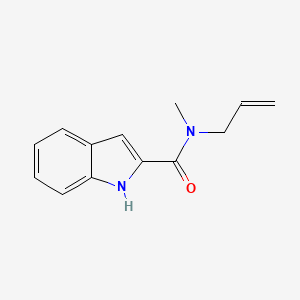
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)

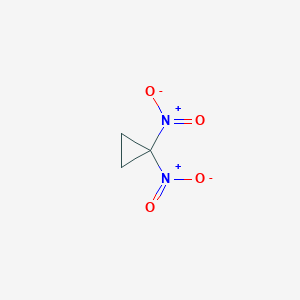
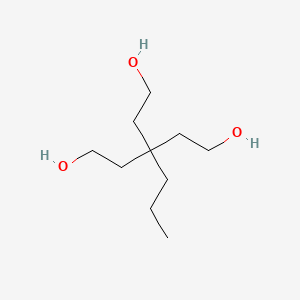
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

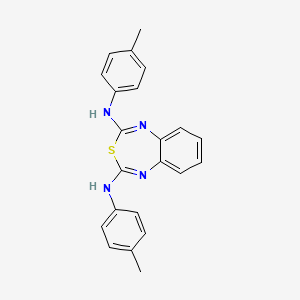
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
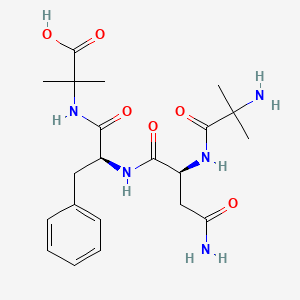
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)
